molecular formula C17H20N4O B5718762 N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B5718762
M. Wt: 296.37 g/mol
InChI Key: LMDGHMTWLGNXCH-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a pyridine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxamide with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets and modulating their activity. For instance, in cancer research, the compound has been shown to inhibit angiogenesis by interfering with the signaling pathways that promote the formation of new blood vessels . Additionally, it can bind to DNA and induce cleavage, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide stands out due to its dual ability to inhibit angiogenesis and induce DNA cleavage, making it a promising candidate for anticancer therapy. Its unique combination of a piperazine ring, phenyl group, and pyridine carboxamide moiety also contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20-9-11-21(12-10-20)16-7-3-2-6-15(16)19-17(22)14-5-4-8-18-13-14/h2-8,13H,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGHMTWLGNXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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